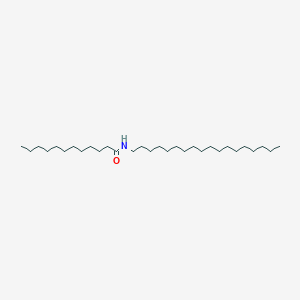

Dodecanamide, N-octadecyl-

CAS No.: 95851-33-5

Cat. No.: VC16034581

Molecular Formula: C30H61NO

Molecular Weight: 451.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95851-33-5 |

|---|---|

| Molecular Formula | C30H61NO |

| Molecular Weight | 451.8 g/mol |

| IUPAC Name | N-octadecyldodecanamide |

| Standard InChI | InChI=1S/C30H61NO/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-31-30(32)28-26-24-22-20-12-10-8-6-4-2/h3-29H2,1-2H3,(H,31,32) |

| Standard InChI Key | ILEZBUNFTXLGGO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Dodecanamide, N-octadecyl- features a linear hydrocarbon backbone with an amide functional group bridging the dodecanoyl (C₁₂) and octadecyl (C₁₈) chains. The IUPAC name, N-octadecyldodecanamide, reflects this connectivity. The Standard InChI string (InChI=1S/C30H61NO/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-2...) confirms the presence of a saturated alkyl chain without branching.

Physical and Chemical Characteristics

While experimental data on melting point, boiling point, and solubility remain scarce in available literature, the compound’s surfactant behavior suggests moderate water solubility with micelle-forming tendencies. The long alkyl chains impart hydrophobicity, while the amide group provides limited polarity, enabling interactions with both aqueous and nonpolar phases. Safety data indicate stability under standard conditions but caution against exposure to strong oxidizers, which may induce decomposition into carbon and nitrogen oxides .

Table 1: Key Physicochemical Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₃₀H₆₁NO | |

| Molecular Weight | 451.8 g/mol | |

| Stability | Stable under ambient conditions | |

| Hazardous Decomposition | COₓ, NOₓ |

Synthesis and Manufacturing

Conventional Acylation Route

The primary synthesis method involves reacting octadecylamine with dodecanoyl chloride in anhydrous conditions:

This exothermic reaction typically proceeds in tetrahydrofuran or dichloromethane, with triethylamine added to scavenge HCl. Yields exceed 85% when using stoichiometric amine-to-acyl chloride ratios, though purification via recrystallization from ethanol is often necessary.

Industrial and Biomedical Applications

Surfactant Performance

The compound’s dual hydrophobic chains enable exceptional surface tension reduction, making it suitable for:

-

Emulsion stabilizers: In polymer latex fabrication, where its high carbon content enhances colloidal stability.

-

Foaming agents: Comparative studies show that analogues like galactaric acid amides achieve foam half-lives exceeding 300 seconds, outperforming sodium dodecyl sulfate .

Recent Advancements and Future Directions

Biobased Surfactant Research

The shift toward renewable feedstocks has spurred interest in sugar-derived surfactants like galactaric acid amides, which rival Dodecanamide, N-octadecyl- in surface tension reduction (28.5 mN/m vs. 30.1 mN/m) while offering improved biodegradability . Such developments may drive reformulation of existing amide-based products.

Targeted Drug Delivery Systems

Preliminary studies on liposomal formulations incorporating long-chain amides demonstrate enhanced drug loading capacities (>80%) and sustained release profiles. Functionalizing Dodecanamide, N-octadecyl- with PEG chains could further optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume